molecular formula C21H30O2 B032222 5α-ジヒドロレボノルゲストレル CAS No. 78088-19-4

5α-ジヒドロレボノルゲストレル

カタログ番号: B032222
CAS番号: 78088-19-4
分子量: 314.5 g/mol
InChIキー: BMVIRDJAPBCAPQ-WQGSDSCCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5alpha-Dihydrolevonorgestrel is an active metabolite of the synthetic progestin levonorgestrel. It is formed by the action of the enzyme 5alpha-reductase on levonorgestrel. This compound exhibits both progestogenic and antiprogestogenic activities, making it a selective progesterone receptor modulator. Additionally, it interacts with androgen receptors, displaying androgenic effects similar to those of levonorgestrel and testosterone .

科学的研究の応用

Scientific Research Applications

a. Mechanistic Studies in Steroid Metabolism
5α-DHLNG serves as a reference compound in studies investigating steroid metabolism and enzymatic reductions. Its formation from levonorgestrel via 5α-reductase allows researchers to understand the metabolic pathways and effects of progestins on human physiology.

b. Hormonal Interaction Studies
The compound has been extensively studied for its interactions with steroid hormone receptors, particularly the progesterone receptor (PR) and androgen receptor (AR). It has about one-third the affinity for PR compared to levonorgestrel but retains significant activity at the AR, which is crucial for understanding its role in hormonal therapies .

c. Selective Modulator Research
5α-DHLNG exhibits both progestogenic and antiprogestogenic activities, resembling selective progesterone receptor modulators (SPRMs). This characteristic is valuable in research aimed at developing new contraceptive methods or treatments for hormone-sensitive conditions .

Clinical Applications

a. Contraceptive Use
As a metabolite of levonorgestrel, 5α-DHLNG contributes to the contraceptive efficacy of hormonal birth control methods. Its pharmacological profile indicates that it may enhance contraceptive effectiveness while potentially reducing side effects associated with stronger androgenic activity .

b. Treatment of Hormonal Disorders
Research indicates that compounds like 5α-DHLNG could be beneficial in treating conditions related to androgen deficiency or excess, such as polycystic ovary syndrome (PCOS) or endometriosis. Its ability to modulate hormonal activity makes it a candidate for further exploration in these contexts .

Comparative Analysis with Other Steroids

The following table summarizes the receptor binding affinities of 5α-DHLNG compared to its parent compound levonorgestrel and other related steroids:

CompoundPR AffinityAR AffinityER Affinity
Levonorgestrel150-162%34%0%
5α-Dihydrolevonorgestrel50%38%Negligible
3α,5α-TetrahydrolevonorgestrelLowLow0.4%
3β,5α-TetrahydrolevonorgestrelLowLow2.4%

This table illustrates that while 5α-DHLNG has reduced affinity for PR compared to levonorgestrel, it retains significant interaction with AR, which may contribute to its unique pharmacological effects .

Case Studies and Research Findings

Several studies have documented the effects of 5α-DHLNG on cellular processes:

  • Cell Proliferation and Apoptosis : A study indicated that treatment with levonorgestrel (and by extension, its metabolite) resulted in time-dependent inhibition of cell proliferation and increased apoptosis in human endometrial stromal cells .
  • Intercellular Communication : Enhanced gap junctional intercellular communication was observed upon treatment with levonorgestrel at specific concentrations, suggesting potential implications for endometrial health and fertility treatments .

作用機序

Target of Action

5alpha-Dihydrolevonorgestrel (5α-DHLNG) is an active metabolite of the progestin levonorgestrel, formed by 5α-reductase . The primary targets of 5α-DHLNG are the progesterone and androgen receptors . It has about one-third of the affinity of levonorgestrel for the progesterone receptor . The progesterone receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy, while the androgen receptor is involved in the development and maintenance of male sexual characteristics .

Mode of Action

5α-DHLNG interacts with its targets, the progesterone and androgen receptors, resulting in both progestogenic and antiprogestogenic activity . This gives it a selective progesterone receptor modulator-like profile of activity . It has similar affinity for the androgen receptor relative to levonorgestrel, and has androgenic effects similarly to levonorgestrel and testosterone .

Biochemical Pathways

5α-DHLNG affects the biochemical pathways involving the progesterone and androgen receptors . It is further transformed into 3α,5α- and 3β,5α- THLNG, which bind weakly to the estrogen receptor and have weak estrogenic activity . These metabolites are considered to be responsible for the weak estrogenic activity of high doses of levonorgestrel .

Pharmacokinetics

Levonorgestrel, from which 5α-DHLNG is derived, is rapidly and completely absorbed . Maximum concentrations are reached 1.0 – 2.0 hours after ingestion . The elimination of levonorgestrel has two phases with half-lives of 0.5 and 20 – 60 hours

Result of Action

The interaction of 5α-DHLNG with the progesterone and androgen receptors results in both progestogenic and antiprogestogenic activity . This can lead to various physiological effects, depending on the context. For example, 5α-reductase inhibitors, which would reduce the production of 5α-DHLNG, have been shown to be effective in the treatment of benign prostatic hyperplasia and male pattern baldness .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Dihydrolevonorgestrel involves the reduction of levonorgestrel using the enzyme 5alpha-reductase. This enzymatic reaction typically occurs under physiological conditions, where levonorgestrel is converted to its 5alpha-dihydro derivative.

Industrial Production Methods: Industrial production of 5alpha-Dihydrolevonorgestrel follows similar principles, utilizing biocatalysis with 5alpha-reductase. The process is optimized for large-scale production, ensuring high yield and purity of the compound.

化学反応の分析

Types of Reactions: 5alpha-Dihydrolevonorgestrel undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Further reduction can produce more saturated derivatives.

    Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Hydroxylated derivatives: Formed through oxidation.

    Saturated derivatives: Resulting from reduction.

    Halogenated derivatives: Produced via substitution reactions.

類似化合物との比較

  • 5alpha-Dihydronorethisterone
  • 5alpha-Dihydroethisterone
  • 5alpha-Dihydronandrolone
  • 5alpha-Dihydronormethandrone

Comparison: 5alpha-Dihydrolevonorgestrel is unique due to its selective progesterone receptor modulator profile, exhibiting both progestogenic and antiprogestogenic activities. In contrast, similar compounds like 5alpha-Dihydronorethisterone and 5alpha-Dihydroethisterone primarily display progestogenic effects . The interaction with androgen receptors and the resulting androgenic effects also distinguish 5alpha-Dihydrolevonorgestrel from other related compounds .

生物活性

5alpha-Dihydrolevonorgestrel (5α-DHLNG) is a significant active metabolite of the progestin levonorgestrel, formed through the enzymatic action of 5alpha-reductase. This compound exhibits unique biological activities that differentiate it from its parent drug, particularly in its interaction with various steroid hormone receptors. Understanding the biological activity of 5α-DHLNG is crucial for its potential therapeutic applications and implications in hormonal treatments.

  • IUPAC Name : 17β-Hydroxy-5α-estran-3-one
  • Molecular Formula : C21H30O2
  • Molar Mass : 314.469 g·mol1^{-1}
  • CAS Number : 1434-85-1

5α-DHLNG primarily interacts with the progesterone receptor (PR) and androgen receptor (AR), exhibiting a selective profile that includes both progestogenic and antiprogestogenic activities. Its affinity for these receptors is approximately one-third that of levonorgestrel for PR and about 38% for AR compared to metribolone, a potent synthetic androgen . The compound's dual activity allows it to modulate various physiological processes, making it an interesting subject for further research.

Affinity for Hormone Receptors

The binding affinities of 5α-DHLNG to various steroid hormone receptors are summarized in the following table:

CompoundPR Affinity (%)AR Affinity (%)ER Affinity (%)
Levonorgestrel150–162340
5α-Dihydrolevonorgestrel 50 38 0
3α,5α-Tetrahydrolevonorgestrel??0.4
3β,5α-Tetrahydrolevonorgestrel??2.4

Notes: Values are percentages (%). Reference ligands were used for comparison .

Inhibition of 5alpha-Reductase Activity

Research indicates that 5α-DHLNG can inhibit the enzyme 5alpha-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). A study found that levonorgestrel inhibited skin 5alpha-reductase activity by approximately 47.9% , suggesting that its metabolite may also exhibit similar inhibitory effects . This property could enhance its utility in treating conditions related to androgen excess, such as hirsutism.

Case Studies and Research Findings

  • Study on Progestins and Skin Activity :
    • A study assessed the effects of various progestins on skin 5alpha-reductase activity. Levonorgestrel demonstrated significant inhibition at physiological concentrations, which may extend to its metabolite, 5α-DHLNG .
  • Comparative Analysis of Progestins :
    • In vitro studies have shown that compounds similar to 5α-DHLNG exhibit varying degrees of affinity and activity across hormone receptors. The selective modulation of receptor activity suggests potential therapeutic uses in hormonal therapies .
  • Potential Therapeutic Applications :
    • Given its unique receptor interaction profile, there is ongoing research into utilizing 5α-DHLNG in treatments for conditions associated with hormonal imbalances, including hormonal contraceptives and therapies for androgen-sensitive disorders.

特性

IUPAC Name

(5S,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14,16-19,23H,3,5-13H2,1H3/t14-,16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVIRDJAPBCAPQ-WQGSDSCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@H]3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180481
Record name 5alpha-Dihydrolevonorgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78088-19-4
Record name 18,19-Dinorpregn-20-yn-3-one, 13-ethyl-17-hydroxy-, (5α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78088-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5alpha-Dihydrolevonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078088194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5alpha-Dihydrolevonorgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.ALPHA.-DIHYDROLEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z4S6960I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Dihydrolevonorgestrel
Reactant of Route 2
Reactant of Route 2
5alpha-Dihydrolevonorgestrel
Reactant of Route 3
5alpha-Dihydrolevonorgestrel
Reactant of Route 4
5alpha-Dihydrolevonorgestrel
Reactant of Route 5
5alpha-Dihydrolevonorgestrel
Reactant of Route 6
5alpha-Dihydrolevonorgestrel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。